molecular formula C16H11ClN2O4S B5414852 5-[(1E)-2-{5-[(4-CHLOROPHENYL)SULFANYL]FURAN-2-YL}ETHENYL]-3-METHYL-4-NITRO-1,2-OXAZOLE

5-[(1E)-2-{5-[(4-CHLOROPHENYL)SULFANYL]FURAN-2-YL}ETHENYL]-3-METHYL-4-NITRO-1,2-OXAZOLE

Cat. No.: B5414852
M. Wt: 362.8 g/mol
InChI Key: IITKRJXXYONNLZ-XBXARRHUSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a nitro group (-NO2), a vinyl group (-CH=CH2), a thioether group (-S-), and an isoxazole ring. These functional groups suggest that this compound could have interesting chemical properties and reactivity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the nitro group is often involved in redox reactions, the vinyl group could participate in addition reactions, and the thioether group might be involved in nucleophilic substitution or elimination reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, it’s likely to be a solid at room temperature . Its solubility, melting point, boiling point, and other properties would need to be determined experimentally.

Mechanism of Action

The mechanism of action would depend on the intended use of this compound. For example, if it’s intended to be a drug, it would interact with biological molecules in the body . The exact mechanism would need to be determined through biological testing.

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. It’s important to refer to the Material Safety Data Sheet (MSDS) for information on hazards, handling, storage, and disposal .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used in the development of new materials, as a precursor in synthetic chemistry, or in pharmaceutical research .

Properties

IUPAC Name

5-[(E)-2-[5-(4-chlorophenyl)sulfanylfuran-2-yl]ethenyl]-3-methyl-4-nitro-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O4S/c1-10-16(19(20)21)14(23-18-10)8-4-12-5-9-15(22-12)24-13-6-2-11(17)3-7-13/h2-9H,1H3/b8-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IITKRJXXYONNLZ-XBXARRHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1[N+](=O)[O-])C=CC2=CC=C(O2)SC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NOC(=C1[N+](=O)[O-])/C=C/C2=CC=C(O2)SC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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